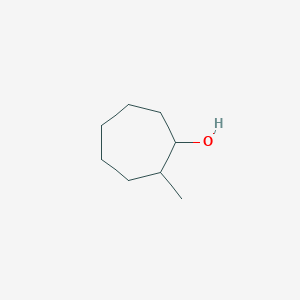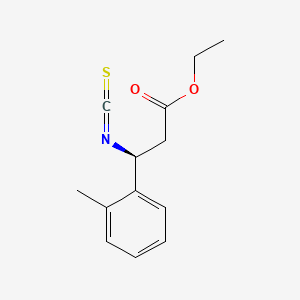
4-Butoxybutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxybutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly known for its role in the synthesis of sulfonamides and other sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybutane-1-sulfonyl chloride typically involves the reaction of 4-butoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
4-Butoxybutane-1-sulfonic acid+SOCl2→4-Butoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of N-chloroamides as dual-function reagents for oxidative chlorination is also explored in continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxybutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: While less common, the sulfonyl chloride group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Anhydrous solvents like dichloromethane or chloroform are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Butoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is used in the synthesis of sulfonamide drugs, which have antibacterial properties.
Mécanisme D'action
The mechanism of action of 4-Butoxybutane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
4-Butoxybutane-1-sulfonyl chloride is unique due to its butoxy substituent, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired .
Propriétés
Formule moléculaire |
C8H17ClO3S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
4-butoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3 |
Clé InChI |
GCIDLDMVWKKZIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)




![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)
